1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol
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Overview
Description
1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C11H16BrNO and a molecular weight of 258.15 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethylamino group, which is further connected to a propanol moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2-bromophenyl ethylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide . The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol is widely used in scientific research for various applications:
Mechanism of Action
The mechanism of action of 1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol involves its interaction with β2-adrenergic receptors. By blocking these receptors, the compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels . This inhibition affects various physiological processes, such as heart function, lung function, and glucose metabolism .
Comparison with Similar Compounds
1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol can be compared with other similar compounds, such as:
1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol: Similar structure but with a chlorine atom instead of bromine.
1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol: Similar structure but with a fluorine atom instead of bromine.
1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol: Similar structure but with a methyl group instead of bromine.
These compounds share similar chemical properties and reactivity but differ in their specific interactions with biological targets and their overall pharmacological profiles .
Biological Activity
1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a propanol backbone with a bromophenyl group, which significantly influences its reactivity and interactions in biological systems. The molecular formula and weight contribute to its unique chemical properties, making it a candidate for various pharmacological studies.
The biological activity of this compound primarily involves:
- Receptor Binding : The compound interacts with specific receptors, notably the β2-adrenergic receptors. This interaction may modulate signaling pathways associated with various physiological processes, including inflammation and cardiovascular responses.
- Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes, affecting metabolic pathways. For instance, its interaction with enzymes involved in catecholamine metabolism could influence blood pressure regulation.
Therapeutic Applications
Given its mechanisms of action, this compound has potential therapeutic applications, including:
- Anti-inflammatory Treatments : The ability to modulate inflammatory pathways positions this compound as a candidate for developing anti-inflammatory drugs.
- Cardiovascular Therapies : By influencing β2-adrenergic signaling, it may be beneficial in treating cardiovascular diseases.
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction
A study investigated the interaction of this compound with catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. The results indicated that the compound effectively inhibited COMT activity in vitro, suggesting a mechanism for its potential effects on blood pressure regulation and cardiovascular health.
Case Study: Receptor Binding
In receptor binding assays, this compound demonstrated significant affinity for β2-adrenergic receptors. This binding led to increased intracellular cAMP levels, indicating a potential pathway for therapeutic effects in conditions like asthma or chronic obstructive pulmonary disease (COPD).
Properties
Molecular Formula |
C11H16BrNO |
---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
1-[1-(2-bromophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H16BrNO/c1-8(14)7-13-9(2)10-5-3-4-6-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3 |
InChI Key |
JJHCQUVTUDDVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC=CC=C1Br)O |
Origin of Product |
United States |
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